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molecular formula C9H13BrN2O B8698305 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

Cat. No. B8698305
M. Wt: 245.12 g/mol
InChI Key: GBZVFQICYGHZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415480B2

Procedure details

2-dimethylaminoethanol (2 mL, 20 mmol) was added at rt to a suspension of NaH (oil was not removed) in dry DMF (3 mL). The mixture was stirred at rt for 2 hours and 1 h at 60° C. Then commercial 2,6-dibromopyridine (6.16 g, 26 mmol, 1.3 eq) was added at rt and the whole was stirred at rt overnight. The crude mixture was dissolved in some Et2O and was extracted with 2 portions of citric acid 30%. Combined aqueous phases were washed with 2 portions of Et2O. The aqueous phase was basified with NaOH 5N at 0° C. and was extracted with 3 portions of Et2O. Combined organic phases was dried over MgSO4, filtrated and evaporated. As some DMF remained, HCl in Et2O was added. The solvents were evaporated and the resulting solid was put at the pump for 4 hours. It was dissolved in H2O and basified with NaOH 5 M. The desired product (the base) was extracted with 3 portions of Et2O. Combined organic layers were dried over MgSO4, filtrated and evaporated to give the desired product (XXIII), N-{2-[(6-bromo-2-pyridinyl)oxy]ethyl}-N,N-dimethylamine (4.4309 g, 18.076 mmol, 90.4%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[H-].[Na+].[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12](Br)[N:11]=1>CCOCC>[Br:9][C:10]1[N:11]=[C:12]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])[CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
6.16 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 hours and 1 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was not removed) in dry DMF (3 mL)
STIRRING
Type
STIRRING
Details
the whole was stirred at rt overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2 portions of citric acid 30%
WASH
Type
WASH
Details
Combined aqueous phases were washed with 2 portions of Et2O
CUSTOM
Type
CUSTOM
Details
was basified with NaOH 5N at 0° C.
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3 portions of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
HCl in Et2O was added
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
WAIT
Type
WAIT
Details
the resulting solid was put at the pump for 4 hours
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in H2O and basified with NaOH 5 M
EXTRACTION
Type
EXTRACTION
Details
The desired product (the base) was extracted with 3 portions of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.076 mmol
AMOUNT: MASS 4.4309 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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